(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound features a benzothiazol-2(3H)-ylidene core substituted with a 6-fluoro group and a 3-(2-ethoxyethyl) chain. The benzamide moiety is modified at the 4-position with a benzyl group. Its stereochemistry (Z-configuration) and substituents influence its physicochemical and pharmacological properties, distinguishing it from related analogs .
Properties
IUPAC Name |
4-benzyl-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O2S/c1-2-30-15-14-28-22-13-12-21(26)17-23(22)31-25(28)27-24(29)20-10-8-19(9-11-20)16-18-6-4-3-5-7-18/h3-13,17H,2,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFOMNFXMRXEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide , also known by its PubChem identifier CID 6010075, is a benzothiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Formula : C23H24FN2O2S
- Molecular Weight : 404.5 g/mol
Antimicrobial Activity
Benzothiazole derivatives, including the compound , have shown significant antimicrobial properties. Studies indicate that electron-donor groups in the benzothiazole ring enhance antibacterial and antifungal activities. The presence of fluorine atoms is particularly noted for improving antifungal efficacy .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Antibacterial | 50 µg/mL |
| Compound B | Antifungal | 25 µg/mL |
| This compound | Antifungal | TBD |
Cytotoxicity and Anti-cancer Properties
Research has indicated that benzothiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study: Anti-cancer Activity
In a study involving several benzothiazole derivatives, it was found that compounds similar to this compound displayed significant cytotoxicity against breast cancer cells, with IC50 values in the micromolar range.
Neuroprotective Effects
Some derivatives have been evaluated for neuroprotective properties, particularly in models of ischemia/reperfusion injury. Compounds were shown to scavenge reactive oxygen species (ROS), suggesting potential therapeutic applications in neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many benzothiazoles inhibit enzymes that are critical for microbial survival.
- Modulation of Cell Signaling Pathways : They may interfere with pathways involved in cell proliferation and apoptosis.
- Antioxidant Activity : The ability to scavenge free radicals contributes to their protective effects against oxidative stress.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Moiety
- (Z)-4-(N,N-Dipropylsulfamoyl)-N-(3-(2-Ethoxyethyl)-6-Fluorobenzo[d]thiazol-2(3H)-ylidene)Benzamide (): Key Difference: Replaces the benzyl group with a dipropylsulfamoyl moiety. However, this may reduce membrane permeability .
(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-Ethyl-4-Fluorobenzo[d]thiazol-2(3H)-ylidene)Benzamide () :
- Key Difference : Incorporates an azepane-sulfonyl group instead of benzyl.
- Impact : The cyclic sulfonamide introduces conformational rigidity, which may enhance receptor binding specificity. The ethyl group on the benzothiazole ring shortens the alkyl chain compared to the ethoxyethyl group in the target compound, affecting pharmacokinetics .
Heterocyclic Core Modifications
N-(5-Isoxazol-5-yl-3-Phenyl-3H-[1,3,4]-Thiadiazol-2-ylidene)-Benzamide () :
- Key Difference : Replaces benzothiazole with a thiadiazole ring fused to an isoxazole.
- Impact : The thiadiazole-isoxazole system increases electron-deficient character, altering electronic distribution and binding interactions. This compound exhibits strong C=O IR stretches at 1606 cm⁻¹, compared to ~1680 cm⁻¹ in benzothiazole-based analogs, indicating differences in conjugation .
- N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-acryloyl)-3H-[1,3,4]-Thiadiazol-2-ylidene]-Benzamide (): Key Difference: Features a dimethylamino-acryloyl substituent on the thiadiazole ring. Impact: The acryloyl group introduces extended π-conjugation, shifting UV-Vis absorption maxima. The methylphenyl group enhances lipophilicity, contrasting with the ethoxyethyl chain in the target compound, which balances hydrophilicity .
Fluorine and Alkyl Chain Effects
- 6-Fluorobenzo[d]thiazole vs. This contrasts with non-fluorinated analogs like those in , which lack such stabilization .
3-(2-Ethoxyethyl) vs. Simpler Alkyl Chains :
Spectroscopic Data
Pharmacological Implications
The benzothiazole core and fluorine substitution are common in kinase inhibitors and antimicrobial agents, hinting at diverse therapeutic avenues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
